6''-O-MALONYLGENISTIN
Description
Overview of Isoflavonoid (B1168493) Biosynthesis Pathways in Legumes
The creation of isoflavonoids in legumes is a well-documented process involving multiple enzymatic steps. frontiersin.orgnih.gov The pathway begins with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted into p-coumaroyl-CoA. nih.gov This precursor then enters the flavonoid biosynthesis pathway.
A key branching point specific to legumes involves the enzyme isoflavone (B191592) synthase (IFS), which catalyzes the conversion of a flavanone (B1672756) intermediate into an isoflavone. ontosight.aibiorxiv.org Following the formation of the basic isoflavone structure, further modifications such as glycosylation and malonylation occur. Glycosylation, the attachment of a sugar moiety, is a common modification that alters the solubility and chemical properties of isoflavonoids. encyclopedia.pub This is often followed by malonylation, the addition of a malonyl group, which can further modify the compound's stability and function. encyclopedia.pub
Contextualizing Malonylated Isoflavone Glycosides within Plant Metabolism
Malonylated isoflavone glycosides, such as 6''-O-malonylgenistin, are major forms of isoflavonoids in plants like soybeans. frontiersin.orgnih.gov The malonylation of isoflavone glucosides is catalyzed by isoflavone glucoside malonyltransferases. frontiersin.org This modification is thought to serve several important functions within the plant.
Malonylation can enhance the stability of isoflavonoid glucosides, potentially protecting them from enzymatic degradation. encyclopedia.pubmdpi.com It also increases their solubility, which may facilitate their transport and storage within the plant, particularly in the vacuole. frontiersin.orgnih.govoup.com The vacuolar sequestration of these compounds is a crucial aspect of their role in plant defense and development. oup.com Malonylated forms may also be essential for regulating the endogenous levels of isoflavones, ensuring they are available for various physiological functions. frontiersin.orgnih.gov
Significance of this compound in Botanical Research
This compound, a malonylated derivative of the isoflavone genistein (B1671435), has garnered significant attention in botanical research. nih.gov It is a prominent isoflavonoid found in soybeans and other legumes. nih.govscispace.com Research has focused on understanding its biosynthesis, accumulation, and physiological roles.
Studies have shown that the levels of this compound can be influenced by various factors, including the application of elicitors, which are compounds that stimulate plant defense responses. researchgate.net The investigation of enzymes involved in its formation, such as isoflavone malonyltransferases, has provided insights into the regulation of isoflavonoid metabolism. frontiersin.orgnih.gov Furthermore, understanding the transport and storage of this compound is crucial for comprehending how plants manage their chemical defenses and symbiotic interactions. mdpi.comoup.com
Interactive Data Table: Key Enzymes in Isoflavonoid Biosynthesis
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia (B1221849) lyase | PAL | Catalyzes the first step in the phenylpropanoid pathway. frontiersin.orgnih.gov |
| Cinnamic acid 4-hydroxylase | C4H | Involved in the phenylpropanoid pathway. frontiersin.orgnih.gov |
| 4-coumaroyl-CoA ligase | 4CL | Produces the flavonoid precursor, p-coumaroyl-CoA. frontiersin.orgnih.gov |
| Chalcone (B49325) synthase | CHS | First committed step towards flavonoid biosynthesis. biorxiv.org |
| Chalcone isomerase | CHI | Converts chalcone to a flavanone. biorxiv.org |
| Isoflavone synthase | IFS | Key enzyme for the biosynthesis of isoflavones. ontosight.aibiorxiv.org |
| UDP-glycosyltransferases | UGTs | Catalyze the glycosylation of isoflavones. encyclopedia.pubmdpi.com |
| Isoflavone malonyltransferase | IMaT | Catalyzes the malonylation of isoflavone glucosides. frontiersin.orgnih.gov |
Interactive Data Table: Forms of Genistein
| Compound | Description |
| Genistein | The aglycone form of the isoflavone. scispace.com |
| Genistin (B1671436) | The 7-O-glucoside of genistein. scispace.comwur.nl |
| This compound | Genistin with a malonyl group attached at the 6'' position of the glucose. nih.gov |
| 6''-O-Acetylgenistin | Genistin with an acetyl group attached at the 6'' position of the glucose. scispace.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxyoxan-2-yl]methoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)12-8-35-23-14(6-5-13(26)18(23)19(12)30)36-24-22(33)21(32)20(31)15(37-24)9-34-17(29)7-16(27)28/h1-6,8,15,20-22,24-26,31-33H,7,9H2,(H,27,28)/t15-,20-,21+,22-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELWZARZGNQRCH-ZRYVYJFNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Distribution of 6 O Malonylgenistin
Natural Abundance in Plant Species
Glycine max, or soybean, is the most significant and widely studied source of 6''-O-malonylgenistin. This compound, along with 6''-O-malonyldaidzin, often represents the majority of the total isoflavone (B191592) content in soybean seeds, constituting between 71% and 81% of the total isoflavone profile in some studies. acs.org The concentration of this compound varies considerably among different soybean cultivars.
Research analyzing various cultivars has demonstrated this wide range of concentrations. For instance, in a study of six Colombian soy cultivars, this compound was a major isoflavonoid (B1168493) constituent. scielo.brscielo.br The cultivar 'Soy SK-7' exhibited the highest amount, with concentrations recorded at 155.9 µg/g in freshly harvested sprouts. scielo.brscielo.brresearcher.life In contrast, other cultivars like 'Panorama 358' and 'Panorama 29' also showed significant levels of malonylated isoflavones. scielo.br A broader study of 17 soybean cultivars found that the total isoflavone content ranged from 2038 to 9514 µg/g, with this compound being a primary component. acs.org This genetic diversity is a key factor influencing the isoflavone profile of soybeans. researchgate.net
Table 1: Concentration of this compound in Select Soybean Cultivars
| Soybean Cultivar | Concentration of this compound (µg/g) | Reference |
|---|---|---|
| Soy SK-7 | 155.9 | scielo.brscielo.br |
| Panorama 29 | 85.1 (at 72h post-induction) | scielo.br |
Beyond soybeans, this compound is present in other members of the Leguminosae family. biosoil.ru A callus culture derived from Maackia amurensis, a relict tree, was found to produce a complex mixture of 20 different isoflavonoids, which included this compound. biosoil.runih.gov This indicates that the biosynthetic pathways for creating this compound are conserved in other genera within the legume family. biosoil.ru
The compound has also been identified in Pueraria montana (also known as Pueraria lobata or Kudzu). lew.roresearchgate.net In this plant, isoflavone glucosides are commonly found as their 6''-O-malonyl esters, highlighting this as a common storage form for isoflavones in the species. researchgate.net
While characteristically found in legumes, the presence of isoflavonoids like this compound is not exclusively restricted to this family. The compound has been identified in Rhododendron liliiflorum, a species from the Ericaceae family. mdpi.com In a study comparing the yellow and white parts of the flower petals, this compound was detected in the yellow portion but not the white, suggesting a role in the plant's pigmentation or localized metabolic functions. mdpi.com
Variability in Plant Tissues and Developmental Stages
The concentration and accumulation of this compound are not uniform throughout the plant. Significant variations are observed between different plant tissues and at different points in the plant's life cycle, particularly during germination and maturation.
Within the soybean plant, this compound is distributed unevenly among its various parts. The cotyledons are a primary site of accumulation for this specific compound. researchgate.net One study noted that the accumulation of this compound is predominant in the cotyledon, whereas 6''-O-malonyldaidzin is more concentrated in the hypocotyl. researchgate.net Another analysis found that malonylglycosides as a group were most abundant in the cotyledons, while the roots and hypocotyls tended to accumulate higher levels of aglycones and non-malonylated glycosides. researchgate.net However, in the 'Bukwangkong' cultivar, the highest concentration of this compound was found in the roots (325 µg/g). researchgate.net The compound has also been isolated from soybean hypocotyls and detected in soybean leaves at concentrations ranging from 0.47 to 1.42 mg/g dry weight. tandfonline.comnih.gov
Table 2: Distribution of this compound in Soybean Plant Parts
| Plant Part | Relative Concentration/Finding | Reference |
|---|---|---|
| Cotyledons | Predominant site of accumulation | researchgate.net |
| Hypocotyls | Present, but often less concentrated than in cotyledons | researchgate.netresearchgate.net |
| Roots | Variable; highest concentration (325 µg/g) in 'Bukwangkong' cultivar | researchgate.net |
| Leaves | Detected at 0.47–1.42 mg/g (DW) | nih.gov |
The process of germination and the subsequent growth stages of the soybean plant have a dynamic effect on the levels of this compound. During the maturation of soybean seeds on the plant, the content of this compound tends to increase during the later stages of development, between 35 and 60 days after flowering. tandfonline.com
When the seeds are germinated, the changes in this compound content vary depending on the specific plant part and the duration of germination. acs.org
In cotyledons , the concentration of this compound shows a linear change over germination time. acs.org
In radicles (embryonic roots) , the effect is quadratic, with levels decreasing between 48 and 72 hours of germination before increasing again. acs.org
In hypocotyls , a quadratic effect on the concentration is also observed as germination progresses. acs.org
Cultivar-Dependent Concentration Profiles
The concentration of this compound exhibits significant variation among different soybean cultivars. This genetic diversity is a key determinant of the isoflavone profile in soybean seeds and sprouts. Research has consistently demonstrated that the levels of individual isoflavones, including this compound, are strongly influenced by the soybean genotype. iastate.edu
Detailed research findings have highlighted these cultivar-dependent differences. For instance, a study analyzing six soy cultivars grown in Colombia found that the concentration of this compound varied considerably among them. scielo.br In freshly harvested soy sprouts, the cultivar SK-7 showed the highest accumulation of this compound. scielo.br The malonylated forms of isoflavones, such as this compound, are often the most abundant in raw soybean tissues. tandfonline.com
The total isoflavone content, of which this compound is a major component, can range significantly across different cultivars. Studies have reported total isoflavone concentrations in various soybean cultivars to be influenced by both the cultivar itself and the growing environment. nih.gov For example, in a study of 44 Korean soybean cultivars, the malonylglucoside group, which includes this compound, constituted the highest proportion of the total isoflavone composition, averaging 83.0%. cropbio.or.kr
The following table summarizes the concentration of this compound in different soybean cultivars as reported in a study by Gómez et al. (2023).
| Cultivar | This compound Concentration (μg/g) |
| SK-7 | 155.9 |
| Panorama 358 | Not explicitly stated for this compound |
| Panorama 29 | 85.1 (at 72h post-induction) |
| Soyica P34 | Not explicitly stated for this compound |
| Panorama 27 | Not explicitly stated for this compound |
| Panorama 357 | Not explicitly stated for this compound |
Data sourced from a study on isoflavonoid composition in soy sprouts. The concentration for Panorama 29 was measured after elicitation treatment. scielo.brresearchgate.net
Another dataset from Phenol-Explorer provides concentration ranges for immature soybeans, which also highlights the variability dependent on the specific genotype or variety.
| Soybean Type | This compound Concentration (mg/100g FW) |
| Immature soybean-Genotype NTCPR93-5157 | 35.52 |
| Immature soybean-Variety Hutcheson | 49.24 |
FW: Fresh Weight phenol-explorer.eu
These variations are not only present in the mature seeds but also in different parts of the plant and at different growth stages. For instance, in the SK-7 cultivar, this compound was the major isoflavonoid, representing over 50% of the total isoflavonoids in all evaluated vegetative stages. scielo.br
Furthermore, the stability of this compound can also be cultivar-dependent, as storage conditions can lead to its degradation. The concentrations of 6''-O-malonyldaidzin and this compound have been observed to decrease significantly in soybeans stored for extended periods. researchgate.netacs.org This underscores the importance of considering the cultivar and post-harvest handling in determining the final concentration of this compound in soy-based products.
Biosynthetic Pathways and Enzymatic Mechanisms of 6 O Malonylgenistin
Precursor Relationships and Metabolic Flow
The synthesis of 6''-O-malonylgenistin is characterized by a direct and sequential metabolic flow, beginning with the modification of its immediate precursor, genistin (B1671436), and originating from the broader phenylpropanoid pathway that produces a wide array of plant secondary metabolites.
The direct precursor to this compound is the isoflavone (B191592) glycoside, genistin (genistein 7-O-glucoside). researchgate.netscispace.com The formation of this compound occurs in the final step of this specific biosynthetic sequence, involving the transfer of a malonyl group from malonyl-CoA to the 6''-hydroxyl position of the glucose moiety attached to the genistein (B1671435) aglycone. researchgate.netnih.gov This enzymatic reaction is a crucial modification step that converts the isoflavone glucoside into its malonylated form. frontiersin.org In leguminous plants such as soybeans, malonylated glycosides like this compound are often the major storage forms of isoflavones. frontiersin.orgresearchgate.netscielo.br
This reaction is catalyzed by a specific class of enzymes known as malonyltransferases. researchgate.netijcmas.com
The biosynthesis of this compound is deeply integrated within the general phenylpropanoid pathway, a major route for the synthesis of thousands of plant secondary metabolites. nih.govcwss.inmdpi.com The pathway begins with the aromatic amino acid L-phenylalanine. nih.govnih.gov
The key steps leading to the formation of the core isoflavone structure are as follows:
Phenylpropanoid Pathway Core: L-phenylalanine is first converted to cinnamic acid and then to p-coumaroyl-CoA through the action of enzymes including phenylalanine ammonia (B1221849) lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). nih.gov
Entry into Flavonoid/Isoflavonoid (B1168493) Synthesis: Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. mdpi.comnih.gov
Isoflavonoid Branch Point: Naringenin chalcone is converted to the isoflavone aglycone, genistein. This critical branch is mediated by a sequence of enzymes including chalcone isomerase (CHI), isoflavone synthase (IFS), and 2-hydroxyisoflavanone dehydratase (HID). nih.govnih.gov
Terminal Modifications: Once the aglycone genistein is synthesized, it undergoes subsequent modifications. First, it is glycosylated to form genistin, which is then malonylated to produce this compound, representing the final steps of this specific metabolic route. researchgate.netnih.govijcmas.com
Enzymology of Malonylation
The enzymatic processes governing the final modification steps—glycosylation and malonylation—are critical for the accumulation and stability of this compound in plants. These reactions are catalyzed by specific transferase enzymes.
Before malonylation can occur, the isoflavone aglycone genistein must first be glycosylated. This step is essential as it provides the glucose moiety to which the malonyl group will be attached. This reaction is catalyzed by Uridine Diphosphate-dependent glycosyltransferases (UGTs). frontiersin.org
In soybean, the enzyme UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT) has been identified as responsible for this conversion. nih.govresearchgate.net It facilitates the transfer of a glucose molecule from UDP-glucose to the hydroxyl group at the 7th position of the genistein molecule, resulting in the formation of genistin. nih.gov This glycosylation step is a prerequisite for the subsequent action of malonyltransferases.
The terminal step in the biosynthesis of this compound is the acylation of genistin with a malonyl group. This reaction is catalyzed by malonyl-CoA:isoflavone 7-O-glucoside-6''-O-malonyltransferases (MaTs). nih.govijcmas.com These enzymes belong to the BAHD family of acyltransferases, which are involved in the biosynthesis of a wide range of plant secondary metabolites. frontiersin.org The MaT enzyme specifically transfers the malonyl group from malonyl-CoA to the 6''-position of the glucose attached to genistin. frontiersin.org
Several specific isoflavone malonyltransferases have been identified and characterized in soybean (Glycine max), a primary source of this compound. These enzymes exhibit activity towards isoflavone 7-O-glucosides, including genistin.
GmMT7 (GmIF7MaT): This was one of the first malonyltransferases identified in soybean that is responsible for the malonylation of isoflavone glycosides. researchgate.netijcmas.com
GmIMaT1 and GmIMaT3: More recent studies have characterized additional isoflavone malonyltransferases, GmIMaT1 and GmIMaT3. frontiersin.orgresearchgate.net Both enzymes have been shown to efficiently convert isoflavone 7-O-glucosides (daidzin, genistin, and glycitin) into their corresponding 6''-O-malonylglucosides. frontiersin.org Enzymatic assays have confirmed their function, showing the conversion of genistin into malonylgenistin. frontiersin.org
The identification of these multiple enzymes suggests a potentially complex regulation of isoflavone malonylation in response to different developmental stages or environmental stresses. frontiersin.org
Table 1: Properties of Characterized Soybean Isoflavone Malonyltransferases (MaTs)
| Enzyme Name | Substrate(s) | Product(s) | Enzyme Family |
|---|---|---|---|
| GmMT7 (GmIF7MaT) | Genistin, Daidzin | This compound, 6''-O-malonyldaidzin | BAHD Acyltransferase |
| GmIMaT1 | Genistin, Daidzin, Glycitin | This compound, 6''-O-malonyldaidzin, 6''-O-malonylglycitin | BAHD Acyltransferase |
| GmIMaT3 | Genistin, Daidzin, Glycitin | This compound, 6''-O-malonyldaidzin, 6''-O-malonylglycitin | BAHD Acyltransferase |
Data compiled from research findings on soybean enzymes. frontiersin.orgresearchgate.netijcmas.com
Identification and Characterization of Malonyltransferases (MaTs) Specific to this compound Synthesis
Enzyme Kinetics and Substrate Specificity of Malonyltransferases
The malonylation of isoflavone glucosides is catalyzed by specific malonyltransferases belonging to the BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline 4-O-acetyltransferase) acyltransferase family. nih.gov In soybean (Glycine max), several isoflavone malonyltransferases (GmIMaTs) have been characterized, demonstrating distinct kinetic properties and substrate preferences.
Biochemical analyses of recombinant enzymes like GmIMaT1 and GmIMaT3 show they utilize several isoflavone 7-O-glucosides as substrates. frontiersin.orgnih.gov These enzymes exhibit classic Michaelis-Menten kinetics. smolecule.com For instance, both GmIMaT1 and GmIMaT3 display the highest binding affinity for glycitin, followed by genistin, and then daidzin. nih.gov Another characterized enzyme, GmMT7, was found to be most specific to daidzin, followed by glycitin and genistin. oup.com This suggests that while these enzymes can act on multiple isoflavone glucosides, they have preferential substrates, which may contribute to the varying ratios of different malonylated isoflavones observed in the plant. frontiersin.org
| Enzyme | Substrate | Km (μM) | Vmax | Kcat/Km (S⁻¹ μM⁻¹) | Source |
|---|---|---|---|---|---|
| GmIMaT1 | Genistin | 23.04 | - | 2.47 | nih.gov |
| Daidzin | 36.28 | - | - | nih.gov | |
| Glycitin | 13.11 | - | 5.21 | nih.gov | |
| GmIMaT3 | Genistin | 26.67 | - | - | nih.gov |
| Daidzin | 30.12 | - | - | nih.gov | |
| Glycitin | 12.94 | - | - | nih.gov | |
| GmMT7 | Genistin | 39.16 | - | - | frontiersin.org |
| Daidzin | 6.6 | - | - | frontiersin.org |
Malonyl-CoA as the Acyl Donor in Acylation Reactions
The acylation reaction that produces this compound specifically utilizes malonyl-CoA as the acyl donor molecule. researchgate.net Studies on recombinant isoflavone malonyltransferases from soybean, such as GmIMaT1, GmIMaT3, and GmMT7, have demonstrated high specificity for malonyl-CoA. oup.comfrontiersin.orgnih.gov When tested with other potential acyl donors, such as acetyl-CoA, no significant enzymatic activity was observed. frontiersin.org This exclusivity ensures that only malonylation occurs at this specific step in the biosynthetic pathway. Malonyl-CoA itself is a key metabolic intermediate derived from acetyl-CoA, catalyzed by acetyl-CoA carboxylase (ACCase). mdpi.com It serves as a crucial substrate not only for isoflavonoid biosynthesis but also for the production of fatty acids and other secondary metabolites. mdpi.comresearchgate.net
Transcriptional Regulation of Biosynthetic Genes
The biosynthesis of isoflavonoids, including this compound, is tightly controlled at the transcriptional level through the coordinated expression of numerous structural genes. nih.govfrontiersin.org This regulation involves complex signaling networks and the action of various transcription factors, such as those from the MYB, WRKY, and NAC families, which can activate or repress the expression of key metabolic genes. mdpi.comjst.go.jp
Gene Expression Analysis of UGT and MaT Loci
The final steps in the formation of this compound are catalyzed by UDP-dependent glycosyltransferases (UGTs) and malonyltransferases (MaTs). researchgate.netfrontiersin.org The expression of the genes encoding these enzymes is critical for the accumulation of malonylated isoflavones.
UGT gene families have been identified and studied in numerous plant species, including legumes like soybean and alfalfa, where they play essential roles in the glycosylation of various secondary metabolites. nih.govfrontiersin.org The expression of specific UGTs is often tissue-specific and developmentally regulated. frontiersin.org Similarly, MaT genes, which are part of the large BAHD acyltransferase family, show distinct expression patterns. nih.gov For example, studies in soybean have shown that different GmIMaT genes are expressed at varying levels in different tissues and respond differently to stimuli, suggesting they have specialized roles in isoflavone modification under various conditions. frontiersin.orgnih.gov The subcellular localization of these enzymes is also crucial; studies have shown that both UGTs and MaTs involved in isoflavone conjugation, such as UGT73F2 and GmMT7, are located in the cytoplasm, where they can act on their substrates synthesized on the endoplasmic reticulum. oup.comnih.govnih.gov
Differential Gene Expression under Environmental Stimuli
The expression of isoflavone biosynthetic genes, and consequently the accumulation of compounds like this compound, is significantly influenced by environmental factors. nih.govresearchgate.net Abiotic and biotic stresses can lead to changes in the epigenetic patterns that regulate gene expression. news-medical.net
Studies have shown that high-temperature stress can negatively affect isoflavone concentrations in soybean by reducing the expression of key biosynthetic genes, including chalcone synthase (CHS) and isoflavone synthase (IFS). researchgate.netnih.gov Conversely, other stimuli, such as UV radiation or pathogen attack, can induce the expression of these genes and lead to an accumulation of isoflavonoids, which often act as phytoalexins in plant defense. nih.govresearchgate.net The application of chemical elicitors, which mimic pathogen attacks, has also been shown to significantly increase the concentration of isoflavonoids, including this compound, in soybean sprouts. scielo.br This differential expression highlights the role of isoflavonoids in plant adaptation and response to environmental challenges. quora.com
Analytical Methodologies for 6 O Malonylgenistin Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of 6''-O-malonylgenistin, enabling its separation from a complex mixture of other isoflavones, including its glycoside (genistin) and aglycone (genistein) forms, as well as other malonylated and acetylated isoflavones. nih.govnih.govjfda-online.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous analysis and quantification of isoflavones. nih.govfrontiersin.org The method's adaptability allows for the separation of the 12 primary isoflavone (B191592) forms found in soybeans, including glucosides, acetyl-glucosides, and malonyl-glucosides like this compound. nih.govazom.com The discovery of malonyl isoflavones was linked to a shift in extraction methodology to lower temperatures, as the malonyl group is prone to decomposition at higher temperatures, which can convert this compound into genistin (B1671436). nih.govtandfonline.com HPLC systems equipped with a photodiode array (PDA) detector are commonly used for detection and quantification, typically at a wavelength of 254 nm. jfda-online.com
Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied method for the separation of soy isoflavones. ymcamerica.com This technique typically utilizes a non-polar stationary phase, most commonly a C18 column, with a polar mobile phase. jfda-online.com The separation of this compound and other isoflavones is achieved by a gradient elution system, commonly involving a mixture of water and an organic solvent like acetonitrile or methanol, with the addition of an acid such as acetic acid or formic acid to improve peak shape and resolution. jfda-online.comymcamerica.com The choice of column, mobile phase composition, and gradient conditions is critical for achieving baseline separation of all 12 soy isoflavones in a single run. jfda-online.com
Table 1: Examples of RP-HPLC Methods for Isoflavone Separation
| Column | Mobile Phase | Gradient Conditions | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| C18 (250 mm × 4.6 mm, 5 µm) | A: 0.1% acetic acid in waterB: 0.1% acetic acid in acetonitrile | Start with 88% A, 12% B; hold for 9 min; increase to 15% B in 19 min; 27% B in 30 min; 35% B in 50 min. | 1.0 mL/min | UV at 254 nm | jfda-online.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. nih.govwaters.com This is achieved by using columns packed with smaller sub-2-μm particles, which requires instrumentation capable of handling higher backpressures. UPLC is particularly well-suited for the complex analysis of isoflavone profiles in soy. nih.gov For instance, a USP compendial HPLC method with a run time of 74 minutes was successfully transferred to a UPLC method, reducing the analysis time approximately fivefold without compromising data quality. waters.comwaters.com UPLC systems are frequently coupled with mass spectrometry detectors for enhanced characterization. nih.govnih.gov
Table 2: Comparison of HPLC and UPLC Methods for Isoflavone Analysis
| Parameter | HPLC Method | UPLC Method | Reference |
|---|---|---|---|
| System | ACQUITY UPLC H-Class | ACQUITY UPLC H-Class | waters.com |
| Run Time | 74 minutes | ~15 minutes | waters.com |
| Resolution (Daidzin/Glycitin) | 5.6 | 6.4 | waters.com |
| R² values (all compounds) | > 0.999 | > 0.999 | waters.com |
| Retention Time Reproducibility | < 0.30% RSD | < 0.20% RSD | waters.com |
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with liquid chromatography, it provides a powerful platform for the unambiguous identification of isoflavones in complex samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods used for the definitive identification of this compound. frontiersin.orgnih.gov Electrospray ionization (ESI) is a commonly used ionization source for isoflavone analysis. nih.govnih.gov In LC-MS/MS, a specific precursor ion corresponding to the molecule of interest (e.g., the [M+H]⁺ or [M-H]⁻ ion for this compound) is selected and fragmented to produce characteristic product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification and differentiation from isomers. frontiersin.org This technique has been used to confirm the enzymatic conversion of genistin to this compound. frontiersin.org
Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS)
Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) is a high-resolution mass spectrometry technique that provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of this compound and its fragments, facilitating its identification in complex matrices like mango peel and date fruit extracts. mdpi.comdeakin.edu.au When coupled with UPLC and a PDA detector (UPLC-DAD-QToF/MS), it enables comprehensive profiling of flavonoids. d-nb.infonih.gov The fragmentation patterns obtained from QToF-MS/MS analysis are crucial for distinguishing between isomers, such as this compound and potential positional isomers like 4''-O-malonylgenistin. mdpi.com
Table 3: Mass Spectrometry Data for the Tentative Identification of this compound
| Sample Matrix | Ionization Mode | Precursor Ion [M+H]⁺ | Observed m/z | Mass Error (ppm) | Key Fragment Ions | Reference |
|---|---|---|---|---|---|---|
| Strawberry | ESI+ | 518.1060 | 519.1112 | -4.0 | 271 | blueberriesconsulting.com |
| Mango Peel | ESI+ | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |
Considerations for Negative Ionization Mode in MS
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the identification and quantification of this compound. Electrospray ionization (ESI) in the negative ion mode is a conventional and effective approach for analyzing this and other isoflavone malonylglucosides. ebm-journal.org In this mode, the molecule is typically observed as the deprotonated molecular ion [M-H]⁻.
Several key fragmentation patterns and ionic adducts are characteristic of this compound in negative ion ESI-MS/MS analysis. The collision-induced dissociation (CID) of the [M-H]⁻ precursor ion reveals structural information. Two typical fragmentation pathways are the neutral loss of carbon dioxide (CO₂) (44 Da) from the thermally labile malonyl group and the cleavage of the glycosidic bond to yield the genistein (B1671435) aglycone anion [Y₀]⁻ at a mass-to-charge ratio (m/z) of 269. researchgate.netd-nb.info Daughter ion spectra of the [M-H]⁻ molecular ion consistently contain this prominent 269 m/z aglycone fragment. researchgate.net
Furthermore, the composition of the HPLC mobile phase can influence the observed ions. When the mobile phase contains additives like formic acid or acetic acid, prominent adduct ions such as [M-H+46]⁻ or [M-H+60]⁻, respectively, can be formed. researchgate.net While positive ionization mode is also used and may offer advantages in distinguishing the parent molecule through various adducts, negative ionization provides high sensitivity and characteristic fragmentation for structural confirmation. ebm-journal.orgescholarship.orgmdpi.com
| Ion Type | Description | Typical m/z |
|---|---|---|
| [M-H]⁻ | Deprotonated parent molecule of this compound. | 517 |
| [M-H-CO₂]⁻ | Fragment resulting from the neutral loss of carbon dioxide from the malonyl group. d-nb.info | 473 |
| [Y₀]⁻ | Genistein aglycone anion resulting from the loss of the malonyl-glucoside moiety. researchgate.netd-nb.info | 269 |
| [M-H+46]⁻ | Formic acid adduct, may be observed with corresponding mobile phase. researchgate.net | 563 |
| [M-H+60]⁻ | Acetic acid adduct, may be observed with corresponding mobile phase. researchgate.net | 577 |
Sample Preparation and Extraction Protocols for Quantitative Analysis
The extraction of isoflavones, including this compound, is typically achieved using polar solvents. mdpi.com Common choices include ethanol, methanol, acetone, and acetonitrile, often used in aqueous mixtures to enhance extraction efficiency. mdpi.com For instance, a method for extracting isoflavones from fermented soybean food (natto) utilizes 80% ethanol in water coupled with an ultrasonic water bath. Another protocol involves extraction with 70% methanol solution under heated reflux. escholarship.org For quantitative analysis from soybeans, a straightforward and effective method involves using 50% ethanol at 60°C with ultrasound-assisted extraction for 20 minutes. nih.gov
Solvent Extraction Optimization (e.g., Ethanol, Acetonitrile)
The selection and optimization of the extraction solvent are critical for maximizing the recovery of this compound. Because malonylated glycosides are more polar, they are most effectively extracted with specific polar solvent mixtures. nih.gov
Several studies have focused on optimizing solvent composition:
A simplex-centroid experimental design involving water, acetone, ethanol, and acetonitrile found that malonyl-glycosidic forms of isoflavones were most effectively extracted with a ternary mixture of water, acetone, and ethanol. researchgate.netnih.gov The optimal ratio for these forms was determined to be a 2:1:1 mixture of water:acetone:ethanol. nih.gov
Another optimization study for extraction from soybean leaves evaluated a three-solvent system of ethanol, water, and 1,3-propanediol. mdpi.comphcogres.com The optimal mixture for maximizing the extraction of multiple compounds, including 99% of the available this compound, was found to be 32.9% ethanol, 53.9% water, and 13.3% propanediol (v/v/v). mdpi.comphcogres.com A slightly different mixture of ethanol, water, and propanediol (35:35:30, v/v/v) was able to extract 100% of the this compound. mdpi.comphcogres.com
Aqueous ethanol is also a widely used and effective solvent. Studies have shown that 80% ethanol can be optimal for isoflavone extraction under specific temperature and time conditions. d-nb.info Other work has demonstrated that 50% aqueous ethanol is suitable for sample preparation.
| Solvent System | Reported Efficiency/Use Case | Source |
|---|---|---|
| Water:Acetone:Ethanol (2:1:1, v/v/v) | Optimal for extraction of malonyl-glycosidic isoflavones. | nih.gov |
| Ethanol:Water:Propanediol (32.9:53.9:13.3, v/v/v) | Provided 99% extraction of this compound from soybean leaves. | mdpi.comphcogres.com |
| Ethanol:Water:Propanediol (35:35:30, v/v/v) | Provided 100% extraction of this compound from soybean leaves. | mdpi.comphcogres.com |
| 80% Aqueous Ethanol | Used for isoflavone extraction from natto. | |
| 70% Aqueous Methanol | Used with heated reflux for extraction. | escholarship.org |
| 50% Aqueous Ethanol | Used with ultrasound for quantitative extraction. nih.gov | nih.gov |
Minimizing Degradation during Sample Processing
This compound is a thermally unstable compound, a characteristic that demands careful handling during sample preparation to prevent its degradation. The malonyl group is susceptible to cleavage, leading to the conversion of the molecule into other forms, which can result in inaccurate quantification.
Key factors that contribute to the degradation of this compound include:
Heat: Elevated temperatures are a primary cause of degradation. During heating, this compound can be converted into its corresponding simple glycoside, genistin, or into 6''-O-acetylgenistin. This conversion is observable when comparing extraction methods at room temperature versus 80°C, with the higher temperature showing a marked decrease in the malonylated form.
Storage Conditions: The stability of this compound in extracts is affected by storage duration, temperature, and exposure to light. To minimize degradation, it is recommended that extracts be stored at temperatures below 10°C and protected from UV-Vis light. Under these conditions, extracts can remain stable for up to one week without significant loss of the compound.
pH: Processing conditions that involve alkaline pH can also lead to the hydrolysis of glycosides, which would include the breakdown of this compound.
Therefore, to ensure the integrity of this compound during analysis, sample processing should be conducted at low temperatures, samples should be protected from light, and storage of extracts should be brief and in a cold, dark environment.
Extraction and Purification Research on 6 O Malonylgenistin
Methods for Isolation from Plant Matrices
The extraction of 6''-O-malonylgenistin from plant materials, such as soybeans, involves careful selection of solvents and purification techniques to effectively separate it from a complex mixture of other isoflavones and phytochemicals.
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid support matrices, thereby eliminating complications like irreversible adsorption and deactivation of target compounds mdpi.com. High-Speed Countercurrent Chromatography (HSCCC), an advanced form of CCC, offers enhanced resolution and shorter separation times, making it a highly effective method for purifying natural products mdpi.comglobalresearchonline.net.
HSCCC has been successfully applied to the preparative separation of isoflavones, including this compound, from soybean extracts. nih.govresearchgate.net In one notable study, HSCCC was used with a two-phase solvent system composed of hexane-ethyl acetate-1-butanol-methanol-acetic acid-water (1:2:1:1:5:1, v/v). nih.gov By eluting the lower aqueous phase, researchers were able to isolate several isoflavone (B191592) components. nih.gov Using a large convoluted column with a 1,200 ml capacity, 135 mg of this compound was obtained from a 3 g crude soybean sample, achieving a purity of over 90%. nih.govresearchgate.net This demonstrates the capability of HSCCC for large-scale purification of this specific compound. nih.gov
| Parameter | Small Column | Large Column |
|---|---|---|
| Crude Sample Input | 500 mg | 3 g |
| Column Capacity | 260 ml | 1,200 ml |
| Solvent System (v/v) | hexane-ethyl acetate-1-butanol-methanol-acetic acid-water (1:2:1:1:5:1) | |
| Mobile Phase | Lower aqueous phase | |
| Flow Rate | 2 ml/min | 5 ml/min |
| Revolution Speed | 700 rpm | |
| Yield of this compound | 24 mg | 135 mg |
| Purity of Isolated this compound | >90% | >90% |
A critical factor in the extraction and purification of this compound is its significant thermal instability. tandfonline.comphenol-explorer.eu The malonyl group is susceptible to degradation at elevated temperatures, which can lead to the conversion of the parent compound into other forms. tandfonline.comnih.gov
Studies have shown that this compound is the most thermally unstable among several soy isoflavones. nih.govresearchgate.net During subcritical water extraction experiments conducted at temperatures from 100°C to 180°C, very little malonylgenistin was detected above 100°C. nih.govresearchgate.net This highlights the necessity of using low-temperature conditions during extraction to preserve the compound. For instance, comparing isoflavone profiles from soybean extracts obtained at room temperature versus 80°C revealed a significant difference. tandfonline.com The room temperature extract contained this compound as a major constituent, whereas in the 80°C extract, it was largely converted to its corresponding glycoside, genistin (B1671436). tandfonline.com Therefore, extraction methods like sonication at controlled, lower temperatures or heating reflux must be carefully managed to prevent degradation. nih.govacs.org
| Extraction Temperature | Major Isoflavone Constituents Detected | Observation |
|---|---|---|
| Room Temperature | 6''-O-malonyldaidzin, 6''-O-malonylglycitin, this compound | Malonylated forms are preserved and represent major components. |
| 80°C | Daidzin, Glycitin, Genistin | Malonylated forms are thermally converted to their respective glycosides. |
Impact of Processing on Compound Integrity
Food processing techniques can significantly alter the chemical structure and concentration of this compound in soy-based products. phenol-explorer.euacs.org Thermal processing, such as boiling, roasting, or extrusion, can cause either hydrolysis or decarboxylation of the malonyl ester. researchgate.net
Hydrolysis: Treatment with hot water or aqueous solvents tends to hydrolyze the 6''-O-malonate ester, cleaving it to form genistin. researchgate.net This is observed in processes like soymilk production, where thermal treatment leads to a decrease in malonylglucosides and a concurrent increase in β-glucosides like genistin. acs.org
Decarboxylation: Dry heat processing, such as roasting, can cause the decarboxylation of the malonyl group, converting this compound into 6''-O-acetylgenistin. researchgate.net Extrusion processes have also been noted to decrease the quantity of malonyl derivatives while increasing acetyl derivatives. researchgate.net
Fermentation: The fermentation of soy products can also impact the integrity of this compound. This process often involves microbial enzymes that cleave the glucose moiety, releasing the aglycone form, genistein (B1671435). researchgate.net
These transformations mean that the isoflavone profile of a processed soy food can be substantially different from that of the raw soybean, with lower levels of this compound and higher concentrations of genistin, 6''-O-acetylgenistin, or genistein. phenol-explorer.eu
Purity Assessment of Isolated Standards
The purity of isolated this compound is crucial for its use as an analytical standard or in research. High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of isoflavone isolates. mdpi.comscialert.net
Following purification by methods like HSCCC, the purity of the collected fractions is determined. In the separation of isoflavones from soybeans, the purity of the isolated this compound was confirmed to be over 90%. nih.gov For commercial standards, purity is often specified on a Certificate of Analysis, with levels typically at or above 90%. scbt.com The assessment involves comparing the peak area of the target compound to the total peak area in the chromatogram, detected at a specific UV wavelength (commonly 254 nm or 262 nm for isoflavones). jfda-online.comnepjol.info This ensures that the standard is sufficiently pure for accurate quantification and identification in subsequent analytical applications.
Bioconversion and Biotransformation of 6 O Malonylgenistin
Enzymatic and Microbial Transformations
Enzymatic and microbial actions are key drivers in the bioconversion of 6''-O-malonylgenistin. These processes primarily involve the hydrolysis of the malonyl and glucoside moieties, leading to the formation of other isoflavone (B191592) derivatives.
Fermentation of soybean products using microorganisms such as Bacillus subtilis can significantly alter the isoflavone composition. During fermentation, microbial enzymes can convert this compound and other malonylglucosides. For instance, studies on soybeans fermented with Bacillus subtilis have shown a marked increase in total glucoside isoflavones, which is attributed to their conversion from malonylglucoside and acetylglucoside forms. researchgate.net This biotransformation is also observed in the production of traditional fermented soy foods like cheonggukjang and natto, where Bacillus subtilis plays a key role. e-jkfn.orgntu.edu.tw The fermentation process can lead to the hydrolysis of the malonyl group, yielding simpler β-glucosides. researchgate.net As fermentation progresses, these glucosides can be further hydrolyzed to their corresponding aglycones by certain Bacillus species that exhibit high β-glucosidase activity. nih.gov Research has demonstrated a significant increase in aglycone content in soybean products fermented by specific strains of Bacillus subtilis. researchgate.net
**Table 1: Changes in Isoflavone Composition during Fermentation with *Bacillus subtilis***
| Isoflavone Form | Raw Soybean Seed | Steamed Soybean Seed | Fermented Soybean (Cheonggukjang/Natto) |
|---|---|---|---|
| Malonylglucosides | 75.9% | Decreased | Further Decreased |
| Monoglucosides | Lower | 72.5% | 46.0% - 70.0% |
| Acetylglucosides | 0.1% | 13.5% | Variable |
| Aglycones | Low | Increased | Significantly Increased |
| Succinylglucosides | Not Detected | Not Detected | 13.6% - 22.5% |
Data synthesized from a study on isoflavone characterization in soybean and fermented products. e-jkfn.org
Thermal-Induced Degradation and Isomerization
Heat treatment during the processing of soy-based foods is a significant factor in the degradation and isomerization of this compound. These thermal processes can lead to a variety of chemical transformations, altering the isoflavone profile of the final product.
During dry heat treatments such as toasting or baking, this compound can undergo decarboxylation, leading to the formation of 6''-O-acetylgenistin. core.ac.ukpolyu.edu.hk This heat-induced conversion involves the loss of the malonyl group as carbon dioxide, with the subsequent formation of an acetyl group. researchgate.net Toasted soy flour, for example, has been found to contain significant amounts of 6''-O-acetyl-β-glucoside conjugates as a result of this decarboxylation process. researchgate.net The acetyl forms of isoflavones are generally not present in raw soybeans but are produced as a result of heat-induced decarboxylation of the malonyl forms during processing. ocl-journal.org
Thermal processing can also lead to the conversion of this compound to its corresponding glucoside, genistin (B1671436). core.ac.uk This transformation occurs through a de-esterification reaction where the malonyl group is cleaved off. core.ac.uk Malonylated isoflavone glycosides are known to be thermally unstable and can be converted into their respective isoflavone glycosides upon heating. tandfonline.com For instance, when extracting isoflavones from soybeans at elevated temperatures (e.g., 80°C), a significant conversion of malonylglucosides to their corresponding glucosides is observed. tandfonline.com
The application of heat can also contribute to the formation of aglycones from their glycoside precursors. core.ac.uk The hydrolysis of the β-glucoside, malonyl, and acetyl forms of isoflavones can be accelerated by heat, leading to the release of the aglycone, genistein (B1671435). core.ac.uk While fermentation is a primary driver of aglycone formation, thermal processes like frying and roasting can also contribute to the degradation of conjugates and the formation of aglycones. phenol-explorer.eu However, very high temperatures and prolonged exposure can also lead to the degradation of the aglycones themselves. core.ac.ukresearchgate.net
Table 2: Thermal Transformations of this compound
| Thermal Process | Transformation of this compound | Resulting Compound(s) |
|---|---|---|
| Dry Heat (e.g., toasting, baking) | Decarboxylation | 6''-O-acetylgenistin |
| Moist Heat (e.g., boiling, steaming) | De-esterification | Genistin |
| General Heat Treatment | Hydrolysis | Genistein (aglycone) |
This table summarizes the primary thermal degradation and isomerization pathways.
Factors Influencing Malonylated Isoflavone Stability in Processed Plant Products
The stability of this compound, a prominent isoflavone in soybeans, is significantly influenced by various factors during the processing of plant-based products. These factors, primarily heat, pH, and enzymatic activity, can lead to the transformation or degradation of this compound, altering the isoflavone profile of the final product.
Thermal Processing:
Heat treatment is a common step in the production of soy-based foods and has a profound effect on the stability of this compound. Thermal processing can induce decarboxylation of the malonyl group, converting this compound into acetylgenistin, or hydrolysis, which transforms it into genistin. researchgate.net Generally, malonylglucosides are significantly reduced during thermal processing, corresponding with an increase in β-glucosides and acetylglucosides, particularly in the early stages of heating. researchgate.net
Different heating methods also yield different results. Wet-heating (moist-heat) tends to cause more severe deglycosylation of malonylglycosides compared to dry-heating. nih.gov For instance, autoclaving soy milk for just 5 minutes can lead to a 90% decrease in malonylated isoflavones, with a corresponding 70% increase in β-glycosides. researchgate.net The rate of conversion and degradation of malonylglucosides increases with rising temperature. researchgate.net
Below is a data table summarizing the impact of various heat treatments on malonylated isoflavones:
Table 1: Effect of Thermal Processing on Malonylated Isoflavones
| Processing Method | Temperature | Duration | Effect on Malonylated Isoflavones | Resulting Compounds | Reference |
|---|---|---|---|---|---|
| Autoclaving | 121°C | 5 min | 90% decrease | β-glucosides | researchgate.net |
| Dry-Heating | 105°C | Varied | Decarboxylation and de-esterification | Acetyl derivatives, β-glucosides | koreascience.kr |
| Wet-Heating | 100°C | 30 min | Drastic decrease | β-glucosides | mdpi.com |
pH:
The pH of the processing environment plays a crucial role in the stability of this compound. Malonylated isoflavones demonstrate increased susceptibility to degradation in alkaline conditions. koreascience.kr As the pH increases, particularly above neutral, the rate of conversion of malonylglucosides to their respective β-glucosides accelerates. researchgate.netkoreascience.kr
Under acidic conditions, malonylglycosides are generally more stable. umn.edunih.gov However, at a pH of 10 and a temperature of 80°C for one hour, 75-80% of malonylglycosides can be transformed into their de-esterified glycoside forms. koreascience.kr The combined effect of elevated pH and temperature significantly enhances the conversion and degradation rates. researchgate.netnih.gov
Table 2: Influence of pH on this compound Transformation at 80°C for 1 hour
| pH Level | Transformation Rate | Primary Transformation Product | Reference |
|---|---|---|---|
| Acidic | Very stable | Minimal change | koreascience.kr |
| Neutral (7.0) | Unstable | Genistin | e-jehs.org |
Enzymatic Activity:
Enzymes present in soybeans or introduced during processing can also impact the stability of this compound. For instance, β-glucosidase can hydrolyze the glycosidic bond, converting isoflavone glucosides into their aglycone forms, such as genistein. nih.gov While malonylation can make isoflavones more resistant to enzymatic degradation, certain processing conditions can promote this conversion. nih.gov Fermentation, a process involving microbial enzymes, is known to remove the glucosidic group, releasing the aglycone. researchgate.net
Storage Conditions:
Physiological Functions and Biological Roles of 6 O Malonylgenistin in Plants
Role as a Plant Metabolite
6''-O-malonylgenistin is a significant secondary metabolite found predominantly in leguminous plants, such as soybeans (Glycine max) nih.govcabidigitallibrary.org. It is a glycosyloxyisoflavone, specifically a malonate ester of genistin (B1671436) nih.govchemicalbook.com. The biosynthesis of this compound involves the malonylation of genistin at the 6'' position of the glucose moiety, a reaction catalyzed by a malonyl-CoA-dependent acyltransferase researchgate.netnih.gov. This malonylation is a crucial step in the isoflavone (B191592) metabolic pathway, often occurring after the glycosylation of the isoflavone aglycone, genistein (B1671435), to form genistin researchgate.net.
As a plant metabolite, this compound serves several key physiological functions. The malonylation of isoflavone glucosides like genistin is thought to enhance their stability and solubility, which facilitates their transport and storage within the plant, particularly in the vacuole frontiersin.org. This process allows the plant to maintain a readily available pool of isoflavones that can be mobilized when needed. Malonylated forms, including this compound, are often the most abundant forms of isoflavones in various plant tissues, highlighting their importance as stable storage conjugates frontiersin.orgscispace.com.
The accumulation of this compound can vary significantly between different plant tissues and developmental stages. For instance, in soybean seedlings, this compound is a major isoflavonoid (B1168493), with its concentration differing between the cotyledon-epicotyl and the hypocotyl-root tissues scielo.br. This differential accumulation suggests specific physiological roles for this compound in different parts of the plant.
Contribution to Plant Defense Mechanisms
Isoflavonoids, including this compound, are integral to the plant's defense system against a variety of environmental challenges frontiersin.orgscispace.comfrontiersin.org. The synthesis and accumulation of these compounds are often induced by both biotic and abiotic stresses, underscoring their role in plant adaptation and survival frontiersin.org.
Plants employ a sophisticated chemical defense system in which isoflavonoids play a critical role as phytoalexins or their precursors frontiersin.orgnih.gov. Phytoalexins are antimicrobial compounds that are synthesized and accumulated by plants in response to pathogen attack nih.gov. This compound can act as a precursor for the production of these defensive compounds nih.gov. Upon infection, the malonyl group can be removed, releasing genistin, which can then be converted to the more active aglycone, genistein, or other antimicrobial derivatives nih.gov.
The accumulation of isoflavones, including malonylated forms, has been observed to increase significantly in response to various pathogens frontiersin.org. This response fortifies the plant's defense against invading bacteria and fungi frontiersin.org. Research has shown that the levels of this compound can be modulated in response to elicitors, which are molecules that trigger a defense response in plants scielo.brresearchgate.net.
In addition to microbial pathogens, this compound is also involved in defense against insect herbivores. Studies have demonstrated the induced accumulation of isoflavone 7-O-(6″-O-malonyl-β-glucosides), including malonylgenistin, in soybean leaves following attack by insects like Spodoptera litura escholarship.org. This suggests a direct role for these compounds in deterring or combating insect pests researchgate.net.
Table 1: Role of this compound in Response to Biotic Stresses
| Stressor | Plant Response | Reference |
|---|---|---|
| Pathogens (Bacteria, Fungi) | Acts as a precursor to phytoalexins, with increased accumulation upon infection to inhibit pathogen growth. | frontiersin.orgfrontiersin.orgnih.gov |
| Insect Herbivores (Spodoptera litura) | Induced accumulation in leaves upon attack, suggesting a role in insect resistance. | escholarship.org |
| Elicitors | Modulated accumulation in response to molecules that trigger plant defense. | scielo.brresearchgate.net |
Plants must also contend with a range of abiotic stresses, and isoflavonoids like this compound contribute to their resilience frontiersin.org. The accumulation of these compounds can be influenced by environmental factors such as temperature and light.
Studies on soybean have shown that the levels of malonylgenistin can change in response to cold and heat stress. For instance, under cold treatment, the content of malonylgenistin in soybean leaves was observed to decrease after 12 and 24 hours, followed by a slight increase after 48 hours nih.gov. Conversely, heat stress led to an initial increase in malonylgenistin content after 12 hours, which then decreased at 24 and 48 hours nih.gov. These dynamic changes suggest a role for this compound in the plant's acclimation to temperature fluctuations.
Involvement in Plant-Symbiont Interactions (e.g., Nod Gene Stimulation)
One of the most well-documented roles of isoflavonoids in legumes is their function as signaling molecules in the establishment of symbiotic relationships with nitrogen-fixing rhizobia bacteria frontiersin.orgnih.govfrontiersin.org. This compound is an important player in this intricate communication process.
Legume roots secrete isoflavones into the rhizosphere, which are recognized by compatible rhizobia oup.comfrontiersin.org. These isoflavones act as chemoattractants for the bacteria and, more importantly, as inducers of the bacterial nodulation (nod) genes researchgate.netcwss.iniastate.edubohrium.com. The activation of nod genes leads to the synthesis of Nod factors by the bacteria, which in turn trigger a series of developmental responses in the plant root, culminating in the formation of nitrogen-fixing nodules nih.gov.
While isoflavone aglycones like genistein are potent inducers of nod genes, their conjugated forms, such as this compound, also play a crucial role nih.gov. It is believed that malonylated isoflavones are secreted into the rhizosphere where they can be hydrolyzed to their aglycone forms, which then activate the nod genes nih.gov. The overexpression of genes responsible for isoflavone malonylation has been shown to increase the number of nodules, indicating that the production of compounds like this compound is directly linked to successful nodulation nih.govoup.com.
Table 2: Involvement of this compound in Plant-Symbiont Interactions
| Interaction | Role of this compound | Outcome | Reference |
|---|---|---|---|
| Legume-Rhizobia Symbiosis | Serves as a precursor to nod gene-inducing signals. | Activation of rhizobial nod genes, leading to the formation of nitrogen-fixing root nodules. | researchgate.netcwss.inbohrium.comnih.govnih.gov |
| Secretion into Rhizosphere | Secreted by roots and can be hydrolyzed to active aglycones. | Chemoattraction of rhizobia and initiation of symbiotic signaling. | oup.comfrontiersin.orgnih.gov |
Contribution to the Plant Phenolic Profile
In soybean sprouts, for example, this compound has been identified as the major isoflavonoid metabolite, constituting over 50% of the total isoflavonoids in some cases scielo.br. Similarly, in soybean leaves, 6''-O-malonylglucosides are among the dominant forms of isoflavones mdpi.com. The high concentration of this compound underscores its importance in the plant's chemical makeup.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for identifying and quantifying 6''-O-Malonylgenistin in plant matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used. For quantification, reverse-phase C18 columns with mobile phases like acetonitrile/water (acidified with formic acid) are optimal. Calibration curves using purified standards (≥95% purity) are essential for accuracy .
- Data Considerations : Validate methods via recovery tests (e.g., spiking soybean extracts with known concentrations) and inter-day precision analysis. Limit of detection (LOD) and quantification (LOQ) should be reported (e.g., LOD < 0.1 µg/mL) .
Q. How does the malonylation of genistin affect its stability and bioavailability?
- Experimental Design : Compare degradation rates of this compound and non-malonylated genistin under controlled conditions (pH, temperature). Use simulated gastrointestinal fluids to assess hydrolysis kinetics.
- Key Findings : Malonylation increases thermal stability but reduces bioavailability due to enzymatic cleavage in the gut. Storage at pH 5–6 and 4°C minimizes degradation .
Q. What are the primary biosynthetic pathways for this compound in soybeans?
- Methodology : Use isotopic labeling (e.g., ¹⁴C-malonyl-CoA) to trace malonyl group transfer. Gene knockout/overexpression studies in soybean cultivars identify key enzymes (e.g., malonyltransferases).
- Data Source : Transcriptomic and metabolomic data from Glycine max cultivars reveal malonylation occurs post-glycosylation, regulated by GmMT genes .
Advanced Research Questions
Q. How do contradictory data on this compound’s estrogenic activity arise across in vitro and in vivo studies?
- Analysis Framework :
- In vitro : Use ERα/β reporter assays with pure compounds. Note that malonylation reduces binding affinity to estrogen receptors compared to aglycones.
- In vivo : Account for hydrolysis by gut microbiota, which converts malonylated forms to active aglycones (e.g., genistein). Use germ-free vs. conventional mouse models to isolate microbial contributions .
- Resolution : Standardize models (e.g., humanized microbiota mice) and report metabolite profiles in plasma/tissues post-administration.
Q. What experimental strategies optimize the extraction of this compound while minimizing degradation?
- Optimization Protocol :
- Solvent Selection : Acidified methanol (80%) at 50°C maximizes yield. Avoid alkaline conditions to prevent demalonylation.
- Time-Sensitive Processing : Flash-freeze plant tissues post-harvest and extract within 24 hours to preserve labile malonyl groups .
- Validation : Compare extraction efficiency via LC-MS/MS and quantify degradation products (e.g., genistin).
Q. How can genetic engineering enhance this compound production in non-traditional plant hosts?
- Synthetic Biology Approach :
- Gene Stacking : Introduce GmMT (malonyltransferase) and GmIFS (isoflavone synthase) into Arabidopsis thaliana or Nicotiana benthamiana.
- Metabolic Flux Analysis : Use ¹³C-labeling to optimize precursor allocation (e.g., phenylalanine → genistein → malonylated product).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
